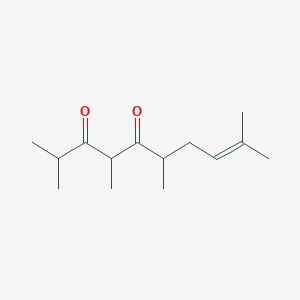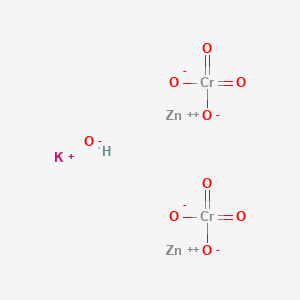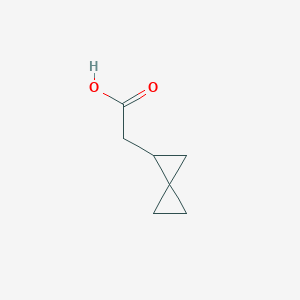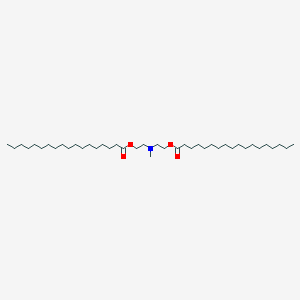
Benzquercin
Übersicht
Beschreibung
Benzquercin ist ein Mitglied der Flavonfamilie, genauer gesagt ein Derivat von Quercetin. Es ist bekannt für seine potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende und antioxidative Wirkungen. This compound ist chemisch als 3,3',4',5,7-Pentabenzyloxyflavon identifiziert und hat die Summenformel C50H40O7 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Benzquercin kann durch Benzylierung von Quercetin synthetisiert werden. Der Prozess beinhaltet die Reaktion von Quercetin mit Benzylchlorid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Kristallisations- oder Chromatographietechniken gereinigt .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Chinonen oxidiert werden.
Reduktion: Es kann zu Dihydroderivaten reduziert werden.
Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Benzylätherpositionen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Natriummethoxid oder Natriumethoxid unter wasserfreien Bedingungen werden üblicherweise verwendet.
Wichtigste gebildete Produkte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Dihydrothis compound.
Substitution: Verschiedene substituierte this compound-Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese anderer Flavonoidderivate verwendet.
Biologie: Es wird auf seine potenziellen entzündungshemmenden und antioxidativen Eigenschaften untersucht.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten wie Krebs und Herzkrankheiten untersucht.
Industrie: Wird bei der Entwicklung von Nutrazeutika und funktionellen Lebensmitteln verwendet .
Wirkmechanismus
This compound entfaltet seine Wirkungen in erster Linie durch seine antioxidativen Eigenschaften. Es fängt freie Radikale und reaktive Sauerstoffspezies ab und reduziert so oxidativen Stress. Es moduliert auch verschiedene Signalwege, darunter den p53/p21-Signalweg, der an der Zellzyklusregulation und Apoptose beteiligt ist .
Analyse Chemischer Reaktionen
Types of Reactions
Benzquercin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzquercin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating conditions like cancer and cardiovascular diseases.
Industry: Used in the development of nutraceuticals and functional foods .
Wirkmechanismus
Benzquercin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress. It also modulates various signaling pathways, including the p53/p21 pathway, which is involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Quercetin: Die Stammverbindung von Benzquercin, bekannt für ihre antioxidativen und entzündungshemmenden Eigenschaften.
Kaempferol: Ein weiteres Flavonoid mit ähnlichen biologischen Aktivitäten.
Myricetin: Ein Flavonoid mit starken antioxidativen Eigenschaften
Einzigartigkeit von this compound
This compound ist einzigartig durch seine verbesserte Stabilität und Bioverfügbarkeit im Vergleich zu Quercetin. Die Benzylierung von Quercetin erhöht seine Lipophilie, wodurch es in organischen Lösungsmitteln löslicher wird und seine Absorption in biologischen Systemen möglicherweise verbessert wird .
Eigenschaften
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H40O7/c51-48-47-45(55-34-39-22-12-4-13-23-39)29-42(52-31-36-16-6-1-7-17-36)30-46(47)57-49(50(48)56-35-40-24-14-5-15-25-40)41-26-27-43(53-32-37-18-8-2-9-19-37)44(28-41)54-33-38-20-10-3-11-21-38/h1-30H,31-35H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQNIJRRXIHHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=C(O3)C=C(C=C4OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157116 | |
| Record name | Benzquercin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
752.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13157-90-9 | |
| Record name | 3,3′,4′,5,7-Pentabenzyloxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13157-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzquercin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013157909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzquercin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZQUERCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/499L7I0905 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic targets of Benzquercin?
A1: Research suggests that this compound may act on two primary targets:
- Type 2 transmembrane serine protease (TMPRSS2): A computational study [] proposed this compound as a potential inhibitor of TMPRSS2, an enzyme critical for SARS-CoV-2 cell entry. This inhibition could prevent viral infection.
- Connective tissue: An older study [] explored the effects of this compound on lathyritic mice, a model for connective tissue disorders. Results indicated that this compound might protect against structural damage in the aorta and skin caused by beta-aminopropionitrile (beta-APN), a compound that disrupts collagen and elastin formation.
Q2: What computational methods were employed to investigate the potential of this compound as a TMPRSS2 inhibitor?
A3: The study [] utilized a combination of molecular modeling techniques:
Q3: Are there any in vitro or in vivo studies validating the computational findings on this compound's potential as a TMPRSS2 inhibitor?
A4: Currently, the available research [] primarily relies on computational predictions. Experimental validation through in vitro assays, such as enzyme inhibition assays using TMPRSS2, is crucial to confirm the computational findings. Following in vitro validation, in vivo studies using relevant animal models would be necessary to assess the efficacy and safety of this compound as a potential therapeutic agent targeting TMPRSS2.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















